6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9-(oxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLOJGFANYZRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286281 | |
| Record name | 6-Chloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91366-99-3 | |
| Record name | 9-Tetrahydrofuryl-6-CP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Chloro 9 Tetrahydrofuran 2 Yl 9h Purine and Its Analogues
Precursor Synthesis and Functionalization
The construction of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine relies on the efficient preparation of its constituent building blocks. This involves the synthesis of the activated purine (B94841) intermediate and the substituted tetrahydrofuran (B95107) moiety, each requiring specific functionalization to facilitate the final coupling reaction.
Preparation of Halogenated Purine Intermediates (e.g., 6-chloropurine)
6-Chloropurine (B14466) is a pivotal intermediate in the synthesis of numerous purine derivatives. The most common and industrially significant method for its preparation involves the chlorination of hypoxanthine (B114508). This transformation is typically achieved by treating hypoxanthine with a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃). researchgate.netnih.gov The reaction is often conducted in the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. researchgate.netnih.gov The mixture is heated to reflux to drive the reaction to completion. researchgate.net Following the reaction, excess POCl₃ is removed under vacuum, and the 6-chloropurine product is isolated, often as a salt (e.g., hydrochloride or methanesulfonate) by treatment with the corresponding acid, which facilitates purification. researchgate.netnih.gov
Alternative, more modern methods have been developed to avoid the harsh conditions and corrosive nature of phosphorus oxychloride. One such method employs bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent in an organic solvent like toluene (B28343) or chlorobenzene, with an organic amine catalyst. google.com Another approach utilizes acetyl hypoxanthine as the starting material, which is then reacted with phosphorus oxychloride in the presence of a tertiary amine catalyst at temperatures between 70-105°C. orgsyn.org These methods offer advantages in terms of safety, waste management, and potentially higher yields. google.comorgsyn.org
| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Hypoxanthine | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Neat POCl₃ | Reflux for 20-40 minutes | Up to 99% (as HCl salt) | researchgate.netnih.gov |
| Hypoxanthine | Bis(trichloromethyl)carbonate | Triethylamine or Pyridine | Toluene | 0-5°C then reflux (110°C) | High | google.com |
| Acetyl hypoxanthine | Phosphorus Oxychloride (POCl₃) | Tertiary Amine (e.g., N,N-dimethylaniline) | Neat POCl₃ | 100-105°C for 4-8 hours | High | orgsyn.org |
Synthesis of Substituted Tetrahydrofuran Building Blocks
The synthesis of the tetrahydrofuran component requires activation at the 2-position to enable its coupling to the purine nitrogen. Common activated intermediates include 2-halotetrahydrofurans, 2-hydroxytetrahydrofuran (B17549) (the cyclic hemiacetal of 4-hydroxybutanal), and 2-acetoxytetrahydrofuran.
2-Hydroxytetrahydrofuran can be prepared via the hydroformylation of allyl alcohol, which produces a mixture containing 2-hydroxytetrahydrofuran and 4-hydroxybutyraldehyde. researchgate.net This intermediate serves as a precursor to other functionalized tetrahydrofurans.
More direct alkylating agents like 2-halotetrahydrofurans are also synthetically valuable. For instance, 3-chlorotetrahydrofuran (B94208) can be synthesized from 3-buten-1-ol (B139374) through chlorination to form 3,4-dichlorobutan-1-ol, followed by base-mediated cyclization. google.com While this produces a 3-substituted isomer, similar principles of intramolecular cyclization of functionalized alkanols are broadly applied. The direct synthesis of 2-chlorotetrahydrofuran (B82840) can be challenging, but related compounds like 2-(bromomethyl)tetrahydrofuran are readily accessible from the corresponding alcohol (tetrahydrofurfuryl alcohol) using phosphorus tribromide and pyridine.
A highly useful precursor for glycosylation-type reactions is 2-acetoxytetrahydrofuran. This compound can be formed from precursor molecules like 1-decen-4-ol through a multi-step sequence involving mesylation, dihydroxylation, intramolecular nucleophilic substitution to form the hydroxylated tetrahydrofuran ring, followed by acetylation. nih.gov These activated tetrahydrofuran derivatives serve as the electrophilic partner in the subsequent N-alkylation step.
N-Alkylation Strategies for 9-Substituted Purines
The crucial step in the synthesis of the target molecule is the formation of the covalent bond between the N9 nitrogen of the purine ring and the C2 carbon of the tetrahydrofuran ring. Several strategies exist, with the primary challenge being the control of regioselectivity between the N9 and N7 positions of the purine's imidazole (B134444) ring.
Direct Alkylation Approaches: Base-Mediated Coupling Reactions
The most straightforward method for N-alkylation involves the reaction of 6-chloropurine with an activated tetrahydrofuran derivative, such as a 2-halotetrahydrofuran, in the presence of a base. The purine anion, generated by the base, acts as a nucleophile. However, this approach frequently yields a mixture of N9 and N7 alkylated isomers. organic-chemistry.orgwikipedia.orgresearchgate.net The ratio of these isomers is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and steric hindrance.
Generally, the N9-substituted product is the thermodynamically more stable isomer and is often favored. wikipedia.orgresearchgate.net The use of bases like potassium carbonate (K₂CO₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) is common. ub.educhemsynthesis.com To improve regioselectivity and reaction rates, modern techniques such as microwave irradiation have been employed, which can significantly reduce reaction times and favor the formation of the N9 isomer. organic-chemistry.org For example, treating 6-chloropurine with an alkyl halide using tetrabutylammonium (B224687) hydroxide (B78521) as the base under microwave irradiation has been shown to provide the N9-alkylated product with high regioselectivity. organic-chemistry.org
| Alkylating Agent | Base | Solvent | Conditions | N9:N7 Ratio | Reference |
|---|---|---|---|---|---|
| Methyl Iodide | DBU | Acetonitrile | RT, 48h | 12:8 (Yield %) | organic-chemistry.orgchemsynthesis.com |
| Methyl Iodide | (Bu)₄NOH | Acetonitrile | 60°C, 30 min (Microwave) | N9-isomer only | organic-chemistry.org |
| Ethyl Iodide | NaH | DMF | - | Exclusive N9 (with shielding group) | ub.edugoogle.com |
| tert-Butyl Bromide | - (via silylation) | Acetonitrile | 80°C, 5h (Thermodynamic control) | Predominantly N9 | organic-chemistry.orgwikipedia.orgresearchgate.net |
Glycosylation Reactions for Tetrahydrofuran-Fused Purines
Drawing from the well-established field of nucleoside synthesis, glycosylation reactions provide a powerful method for coupling a heterocyclic base with a cyclic sugar moiety. The Vorbrüggen glycosylation is a prominent example, where a silylated purine is coupled with an acylated sugar (e.g., a ribofuranose acetate) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nottingham.ac.uk
This methodology can be adapted for the synthesis of this compound. In this approach, 6-chloropurine is first silylated, typically with an agent like N,O-bis(trimethylsilyl)acetamide (BSA), to increase its solubility and nucleophilicity. This silylated purine is then reacted with an activated tetrahydrofuran derivative, such as 2-acetoxytetrahydrofuran. The Lewis acid catalyst facilitates the departure of the acetate (B1210297) group, generating an oxocarbenium ion intermediate from the tetrahydrofuran ring, which is then attacked by the N9 nitrogen of the silylated purine. nottingham.ac.uk This method often provides good stereochemical control, although it is highly dependent on the reactivity of the nucleobase. nottingham.ac.uk
Stereoselective Synthesis Considerations in N9-Alkylation
The primary challenge in the N-alkylation of purines is achieving regioselectivity for the N9 position over the N7 position. Several factors influence this outcome. Steric hindrance plays a significant role; bulky substituents on the purine ring or on the alkylating agent can impede approach to the N7 position, thus favoring N9 substitution. nih.gov For instance, introducing a large group at the C6 position of the purine can effectively shield the adjacent N7 position. google.com
The Mitsunobu reaction offers an alternative strategy with inherent stereochemical control. This reaction couples an alcohol (like tetrahydrofuran-2-ol) directly with an acidic nucleophile (like 6-chloropurine) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). orgsyn.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter. Therefore, if an enantiomerically pure chiral tetrahydrofuran-2-ol is used as the starting material, the resulting N9-substituted purine will be formed with the opposite stereochemistry at the C2 position of the tetrahydrofuran ring, providing a high degree of stereocontrol. orgsyn.org
One-Pot and Multi-Component Reaction Approaches to Purine Analogues
One-pot and multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of purine analogues due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. beilstein-journals.org These reactions combine multiple synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time and resources.
A notable one-pot approach for the synthesis of highly functionalized purines is a modification of the Traube purine synthesis. acs.orgacs.org This method can utilize Vilsmeier-type reagents to construct the purine ring system from pyrimidine (B1678525) precursors. For instance, highly substituted purines can be synthesized in good to high yields through a one-pot, metal-free method starting from 5-amino-4-chloropyrimidines. acs.orgacs.org This approach allows for the preparation of 9-aryl-substituted chloropurines, which are valuable intermediates for further functionalization. acs.org
Multi-component reactions, such as the Ugi and Passerini reactions, are also employed to create diverse purine-based molecular scaffolds. beilstein-journals.org The Ugi reaction, a four-component reaction, is particularly versatile and can be used to introduce a wide variety of substituents onto the purine core. beilstein-journals.org While not directly applied to the synthesis of this compound in the provided literature, the principles of these MCRs are readily adaptable for the rapid generation of libraries of purine analogues for biological screening.
The table below summarizes some one-pot and multi-component strategies for the synthesis of purine analogues.
| Reaction Type | Starting Materials | Key Features |
| Modified Traube Synthesis | 5-Amino-4-chloropyrimidines, Vilsmeier-type reagents | One-pot, metal-free, scalable, good to high yields. acs.orgacs.org |
| Ugi Reaction | Amine, aldehyde or ketone, carboxylic acid, isocyanide | Four-component, high diversity, versatile for scaffold decoration. beilstein-journals.org |
| Passerini Reaction | Aldehyde or ketone, carboxylic acid, isocyanide | Three-component, convergent, forms α-acyloxy amides. |
Protective Group Chemistry in the Synthesis of this compound
The synthesis of a specific regioisomer of a substituted purine, such as the N9-substituted this compound, often requires the use of protecting groups. These groups temporarily block reactive sites on the molecule, directing the reaction to the desired position.
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl and thiol functionalities in organic synthesis. iris-biotech.de It is valued for its ease of introduction, low cost, and stability across a broad range of non-acidic reaction conditions. thieme-connect.de In the context of purine synthesis, a THP group can be used to protect a hydroxyl group on a precursor molecule. However, in the case of this compound, the tetrahydrofuran-2-yl group is a substituent, not a protecting group.
Protecting groups become crucial when dealing with the purine ring itself. The purine core has multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated. nih.gov To achieve selective substitution at the N9 position, other nitrogen atoms, particularly N7, may need to be sterically or electronically shielded. While not a traditional protecting group, the strategic placement of a bulky substituent at the C6 position can sterically hinder the N7 position, thereby directing alkylation to the N9 position. nih.gov
In the synthesis of nucleoside analogues, protecting groups are essential for the sugar moiety. For instance, in the synthesis of 2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine derivatives, acetyl groups protect the hydroxyls of the ribose sugar. nih.gov These protecting groups prevent unwanted side reactions during the glycosylation step.
The following table outlines the role of common protecting groups in purine synthesis.
| Protecting Group | Functional Group Protected | Key Features |
| Acetyl (Ac) | Hydroxyl | Stable to many reaction conditions, removed by basic hydrolysis. nih.gov |
| Tert-butyldimethylsilyl (TBDMS) | Hydroxyl | Stable to a wide range of conditions, removed by fluoride (B91410) ions. |
| Benzoyl (Bz) | Amino, Hydroxyl | More stable than acetyl, removed by hydrolysis. acs.org |
| Tetrahydropyranyl (THP) | Hydroxyl, Thiol | Stable to basic and organometallic reagents, removed by acid. iris-biotech.dethieme-connect.de |
The removal of a protecting group, or deprotection, is a critical step in any multi-step synthesis. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule.
For the THP group, deprotection is typically achieved under acidic conditions. total-synthesis.com This can be accomplished through acidic hydrolysis using aqueous acetic acid or by alcoholysis in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). thieme-connect.detotal-synthesis.com The mechanism involves protonation of the acetal (B89532) oxygen, followed by cleavage to form a stable carbocation and the free alcohol. total-synthesis.com
Recent methodological refinements have focused on developing milder deprotection conditions to accommodate sensitive substrates. organic-chemistry.org Lewis acids such as bismuth triflate have been shown to efficiently catalyze the deprotection of THP ethers. organic-chemistry.org Other methods include the use of N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water, or Selectfluor™. organic-chemistry.org These newer methods offer greater chemoselectivity, allowing for the removal of the THP group in the presence of other acid-labile functionalities. rsc.org
The table below details various deprotection strategies for the THP group.
| Reagent/Catalyst | Conditions |
| Acetic acid/Water | Mildly acidic, suitable for many substrates. thieme-connect.de |
| p-Toluenesulfonic acid (p-TsOH) in alcohol | Acid-catalyzed alcoholysis. total-synthesis.com |
| Bismuth triflate | Lewis acid catalysis, often solvent-free. organic-chemistry.org |
| N-Bromosuccinimide (NBS)/β-cyclodextrin | Oxidative deprotection in water. organic-chemistry.org |
| Selectfluor™ | Fluorinating agent that can cleave THP ethers. organic-chemistry.org |
Synthetic Routes to Regioisomeric and Stereoisomeric Purine Derivatives
The biological activity of purine analogues is often highly dependent on their isomeric form. Therefore, the development of synthetic routes that provide precise control over regio- and stereochemistry is of paramount importance.
Direct alkylation of the purine ring often leads to a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the thermodynamically more stable product. acs.org To achieve regioselective N9 alkylation, various strategies have been developed. One approach involves the use of a bulky substituent at the C6 position of the purine, which can sterically shield the N7 position and direct incoming electrophiles to the N9 nitrogen. nih.gov Another method utilizes β-cyclodextrin to encapsulate the purine ring in such a way that the N7 position is blocked, leading to highly selective N9 alkylation. researchgate.net
The synthesis of this compound can be achieved through the condensation of 6-chloropurine with 2,3-dihydrofuran (B140613). This reaction typically yields the N9-substituted product as the major isomer.
The introduction of the tetrahydrofuran-2-yl group at the N9 position creates a new stereocenter. The reaction of 6-chloropurine with 2,3-dihydrofuran will generally produce a racemic mixture of the (R)- and (S)-enantiomers. The stereoselective synthesis of a single enantiomer would require either the use of a chiral catalyst or a chiral starting material. For example, in the synthesis of nucleosides, the stereochemistry of the sugar moiety dictates the stereochemistry of the final product. nih.gov Prebiotic synthesis studies have shown that the reaction of cyclic carbohydrate phosphates with purine nucleobases can proceed with high stereoselectivity, yielding only the β-anomer. nih.gov While not directly applicable to the achiral 2,3-dihydrofuran, this highlights the principle of using chiral precursors to control stereochemistry.
The following table summarizes synthetic routes to control isomerism in purine derivatives.
| Isomerism Type | Synthetic Strategy |
| Regioisomerism (N7 vs. N9) | Steric shielding of the N7 position with a bulky C6 substituent. nih.gov |
| Regioisomerism (N7 vs. N9) | Use of β-cyclodextrin to block the N7 position. researchgate.net |
| Stereoisomerism | Use of chiral catalysts or chiral starting materials. nih.gov |
| Stereoisomerism | Separation of enantiomers via chiral chromatography. |
Chemical Reactivity, Transformations, and Derivatization Studies
Nucleophilic Substitution Reactions at C6 of the Purine (B94841) Ring
The chlorine atom at the C6 position of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine is a labile leaving group, making this position the primary site for nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a diverse array of 6-substituted purine derivatives.
A variety of nucleophiles can readily displace the C6-chloro substituent, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Nitrogen Nucleophiles: Amines are common nucleophiles used to generate 6-aminopurine derivatives. The reaction of this compound with various primary and secondary amines, often in the presence of a base, yields the corresponding 6-amino, 6-alkylamino, 6-arylamino, and 6-heterocyclyl-purine analogs. For instance, reactions with morpholine (B109124) have been reported to produce 6-morpholino-purine derivatives nih.gov. These reactions are typically carried out in polar solvents such as ethanol (B145695) or isopropanol (B130326) at elevated temperatures.
Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing functionalities at the C6 position. The reaction with thiols, in the presence of a base to generate the thiolate in situ, leads to the formation of 6-thioether derivatives. For example, treatment with thiophenol or other aryl and alkyl thiols results in the corresponding 6-(arylthio)- or 6-(alkylthio)purines. These compounds can be further oxidized to the corresponding sulfoxides and sulfones, which can then act as leaving groups in subsequent nucleophilic substitution reactions.
Oxygen Nucleophiles: Alkoxides and phenoxides can also displace the C6-chloro group to form 6-alkoxy- and 6-aryloxypurines, respectively. These reactions are generally performed under basic conditions using the corresponding alcohol or phenol (B47542) in the presence of a strong base like sodium hydride to generate the nucleophilic alkoxide or phenoxide.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines (e.g., Morpholine) | 6-Aminopurines | Base (e.g., Et3N), Alcohol solvent, Heat |
| Thiols (e.g., Thiophenol) | 6-Thioethers | Base (e.g., NaH), Polar aprotic solvent |
| Alcohols/Phenols (e.g., Methanol) | 6-Alkoxy/Aryloxypurines | Strong base (e.g., NaH), Anhydrous solvent |
The nature of the substituent at the N9 position of the purine ring can significantly influence the reactivity at the C6 position. The tetrahydrofuran-2-yl group at N9 is generally considered to be an electron-withdrawing group, which enhances the electrophilicity of the C6 carbon, thereby facilitating nucleophilic attack.
Studies comparing the reactivity of various N9-substituted 6-chloropurines have shown that electron-withdrawing substituents increase the rate of nucleophilic substitution. Conversely, electron-donating groups at the N9 position decrease the reactivity at C6. The tetrahydrofuran (B95107) moiety, through its inductive effect, contributes to making the purine ring more electron-deficient and thus more susceptible to nucleophilic substitution at C6 compared to N9-alkyl substituted purines. The stability of the N9-tetrahydrofuranyl group under various reaction conditions is also a critical factor, as cleavage of this group can lead to undesired side products. The stability of N7- and N9-isomers of tert-alkylated 6-chloropurines has been studied, showing that N9-isomers are generally more stable across a range of conditions nih.govacs.org.
Functionalization at C2 and C8 Positions of the Purine System
While the C6 position is the most reactive site for nucleophilic substitution, the C2 and C8 positions of the purine ring can also be functionalized, allowing for the synthesis of polysubstituted purine derivatives.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds researchgate.netharvard.edubaranlab.orgresearchgate.net. In the context of purine chemistry, a directing group can facilitate the deprotonation of an adjacent C-H bond by an organolithium reagent, creating a lithiated intermediate that can then be quenched with various electrophiles.
For 9-substituted purines, including those with a tetrahydrofuran-2-yl group, direct lithiation can be challenging due to the acidic protons on the purine ring. However, by carefully choosing the base and reaction conditions, it is possible to achieve regioselective deprotonation. The N9-substituent itself can influence the site of lithiation. Following lithiation, the resulting organolithium species can react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups at the C2 or C8 position.
Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds in purine chemistry nih.govacs.orgacs.orgthieme-connect.comclockss.orgresearchgate.net. Reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at the halogenated positions of the purine ring.
For this compound, the C6 position is the primary site for these cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-chloropurine (B14466) with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, and vinyl groups at the C6 position thieme-connect.commdpi.comwikipedia.org.
Sonogashira Coupling: This reaction couples the 6-chloropurine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield 6-alkynylpurine derivatives nih.govacs.orgresearchgate.netrsc.org. These products can serve as versatile intermediates for further transformations.
Heck Coupling: While less common for 6-chloropurines compared to their bromo or iodo counterparts, the Heck reaction can be used to introduce alkenyl groups at the C6 position.
To functionalize the C2 and C8 positions using cross-coupling reactions, it is often necessary to first introduce a halogen atom (e.g., iodine or bromine) at these positions. This can be achieved through halogenation of the purine ring system, followed by selective cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions rsc.org.
| Reaction | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | 6-Aryl/Vinylpurines | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |
| Sonogashira | Terminal Alkyne | 6-Alkynylpurines | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) |
| Heck | Alkene | 6-Alkenylpurines | Pd(0) or Pd(II) catalyst, Base |
Advanced Spectroscopic and Structural Analysis for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for routine structural confirmation.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine would be expected to show distinct signals for the purine (B94841) and tetrahydrofuran (B95107) moieties. The two protons on the purine core (H-2 and H-8) would appear as sharp singlets in the aromatic region, typically downfield (δ > 8.0 ppm) due to the electron-withdrawing nature of the heterocyclic system. The anomeric proton of the tetrahydrofuran ring (H-1'), being adjacent to both an oxygen and a nitrogen atom, would appear as a characteristic multiplet, likely a doublet of doublets, at a chemical shift between 6.0 and 6.5 ppm. The remaining methylene (B1212753) protons of the tetrahydrofuran ring would produce complex multiplets in the upfield, aliphatic region of the spectrum (typically δ 1.5-4.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single resonance for each unique carbon atom. For the purine core, five distinct signals would be expected in the downfield region (δ > 120 ppm), corresponding to the carbon atoms of the fused heterocyclic rings. The tetrahydrofuran moiety would display four signals in the upfield region, with the anomeric carbon (C-1') appearing around δ 80-90 ppm and the other three carbons resonating at higher field strengths.
A study by Szücová et al. describes the synthesis of this compound as an intermediate, confirming its characterization using ¹H NMR and mass spectrometry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| Purine H-2/H-8 | 8.0 - 9.0 | - |
| Purine C-2 | - | 150 - 155 |
| Purine C-4 | - | 150 - 155 |
| Purine C-5 | - | 125 - 135 |
| Purine C-6 | - | 155 - 160 |
| Purine C-8 | - | 140 - 145 |
| THF H-1' | 6.0 - 6.5 | - |
| THF C-1' | - | 80 - 90 |
Note: The table presents generalized, predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative. It reveals correlations between protons and carbons that are separated by two or three bonds. To confirm N9 substitution, a key correlation would be observed between the anomeric proton of the tetrahydrofuran ring (H-1') and the C4 and C8 carbons of the purine ring. Conversely, a lack of correlation between H-1' and C5 would rule out N7 substitution, thus unambiguously confirming the N9 regiochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₉H₉ClN₄O), the expected exact mass is approximately 224.0465 g/mol .
In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺ at m/z 225.05). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for all chlorine-containing fragments, with a second peak at [M+2]⁺ (or [M+H+2]⁺) that is roughly one-third the intensity of the main peak.
The most common fragmentation pathway for N-substituted purines involves the cleavage of the bond between the purine ring and the substituent at the N9 position. This would result in two major fragments:
A fragment corresponding to the protonated 6-chloropurine (B14466) base (m/z ≈ 155).
A fragment corresponding to the tetrahydrofuranyl cation (m/z ≈ 71).
This characteristic fragmentation provides strong evidence for the identity of the two main components of the molecule.
Table 2: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion (³⁵Cl) | ~225.05 |
| [M+H+2]⁺ | Protonated Molecular Ion (³⁷Cl) | ~227.05 |
| [C₅H₄ClN₄]⁺ | 6-Chloropurine Fragment | ~155.01 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.
For this compound, the tetrahydrofuran-2-yl group contains a stereocenter. If a racemic mixture is used in the synthesis, the resulting crystals would belong to a centrosymmetric space group. If an enantiomerically pure starting material were used, the absolute stereochemistry could be determined, and the crystal would belong to a chiral space group.
Furthermore, X-ray analysis reveals how molecules pack together in the crystal lattice. In purine derivatives, crystal packing is often dominated by intermolecular interactions such as hydrogen bonding and π-π stacking. Although the N9-substituent prevents the purine from acting as a hydrogen bond donor at that position, the purine nitrogens can still act as acceptors. The planar purine rings may arrange in offset stacks, maximizing attractive π-π interactions, which influences the material's bulk properties like melting point and solubility. While a specific crystal structure for the title compound is not publicly available, analysis of related structures like (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine shows molecules ordered in chain-like fashions.
Advanced Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, characteristic of the C-H bonds on the purine ring.
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹), corresponding to the methylene groups of the tetrahydrofuran ring.
C=N and C=C Stretching: A series of medium to strong, sharp absorptions in the 1500-1650 cm⁻¹ region, which are characteristic of the purine ring system.
C-O-C Stretch: A strong, characteristic band, typically around 1050-1150 cm⁻¹, corresponding to the ether linkage within the tetrahydrofuran ring.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.
These vibrational modes provide a unique fingerprint for the molecule, allowing for confirmation of the presence of its key functional components.
Table 3: Key FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Purine Ring | > 3000 |
| C-H Stretch | Tetrahydrofuran Ring | 2850 - 2960 |
| C=N / C=C Stretch | Purine Ring | 1500 - 1650 |
| C-O-C Stretch | Tetrahydrofuran Ether | 1050 - 1150 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's behavior.
DFT studies can be employed to determine the geometric and electronic structures of the compound. A computational study on the chlorination of purine (B94841) bases revealed that the reactivity of different sites on the purine ring is influenced by both kinetic and thermodynamic factors rsc.org. For this compound, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack. The chlorine atom at the C6 position significantly influences the electronic properties of the purine ring, making it a key site for substitution reactions. Computational analyses have shown that electrostatic interactions play a crucial role in the chlorination of purine compounds rsc.org.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated through DFT, are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For instance, a smaller energy gap suggests higher reactivity. These parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic properties with biological activity.
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Indicates the ability to donate an electron; related to reactivity with electrophiles. |
| LUMO Energy | Indicates the ability to accept an electron; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
| Electrostatic Potential | Maps charge distribution and predicts sites for electrostatic interactions. |
| Atomic Charges | Quantifies the charge on each atom, identifying potential sites for interaction. |
Conformational Analysis of the Tetrahydrofuran (B95107) Ring and Purine Orientation
The three-dimensional structure of this compound, particularly the conformation of the tetrahydrofuran (THF) ring and its orientation relative to the purine base, is crucial for its interaction with biological targets. Conformational analysis helps in identifying the low-energy, and therefore biologically relevant, conformations of the molecule.
Furthermore, the rotational barrier around the N9-C1' glycosidic bond determines the relative orientation of the purine and THF moieties, typically described as syn or anti conformations in nucleoside analogs. The preferred orientation is a critical factor in molecular recognition by enzymes and receptors.
Molecular Docking Simulations for Ligand-Protein Interactions (in vitro contexts)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex.
In the context of purine analogs, which are known to interact with a variety of enzymes such as kinases and purine nucleoside phosphorylase (PNP), docking studies are invaluable. These simulations can predict the binding mode of the compound in the active site of a target protein, highlighting important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, studies on substituted purines have shown that interactions with key residues in the active site are crucial for their inhibitory activity tandfonline.com.
The chlorine atom at the C6 position can participate in halogen bonding or other specific interactions, while the THF moiety can form hydrogen bonds through its oxygen atom or engage in hydrophobic interactions. The purine ring itself is a well-known scaffold for forming hydrogen bonds with the protein backbone and can participate in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan tandfonline.com.
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time nih.govmdpi.com. MD simulations are used to assess the stability of the docked complex and to study the conformational changes that may occur upon ligand binding.
Starting from a docked pose, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates. These simulations provide detailed information on the dynamics of the protein-ligand interactions, including the lifetime of hydrogen bonds and the fluctuations of different parts of the protein nih.gov. By calculating the binding free energy from MD trajectories, it is possible to more accurately predict the binding affinity of the ligand for the protein. Such simulations have been used to understand the binding mechanisms of inhibitors to enzymes like PNP nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity fip.orgmdpi.com. For this compound, QSAR models can be developed to guide the design of new analogs with improved potency or selectivity.
In a typical QSAR study, a set of purine derivatives with known biological activities would be used. Various molecular descriptors, representing the physicochemical properties of the molecules, are calculated. These can include electronic descriptors (from quantum chemical calculations), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional properties of the molecules mdpi.comnih.gov. These models can provide contour maps that indicate regions where modifications to the structure are likely to increase or decrease activity. For instance, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives showed that steric properties had a greater contribution to cytotoxicity than electronic properties mdpi.comnih.gov.
Table 2: Common Descriptors Used in QSAR Studies of Purine Analogs
| Descriptor Class | Examples | Relevance |
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic and covalent interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule and its fit in the binding site. |
| Hydrophobic | LogP, Water-accessible surface area | Influence membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. |
Structure-Activity Relationship (SAR) Elucidation from Experimental and Computational Data
The combination of experimental biological data and computational modeling provides a powerful approach to elucidating Structure-Activity Relationships (SAR). SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.
For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications at key positions, such as the C6 and N9 positions of the purine ring.
Substitution at the C6 position: The chlorine atom is a good leaving group, allowing for the synthesis of a wide range of derivatives with different substituents (e.g., amino, alkoxy, thioether groups). The nature of the substituent at C6 can significantly impact the compound's activity and selectivity. For instance, replacing the chlorine with different functional groups can alter the hydrogen bonding pattern and steric interactions within the protein's active site.
Modification of the N9 substituent: The tetrahydrofuran ring at the N9 position plays a crucial role in orienting the molecule within a binding pocket. Modifications to this ring, such as altering its stereochemistry or introducing substituents, can fine-tune the compound's binding affinity and pharmacokinetic properties.
Computational data from docking and MD simulations can rationalize the observed experimental SAR. For example, if an analog with a bulkier substituent at C6 shows lower activity, docking studies might reveal that the larger group clashes with the protein's active site. Conversely, if a modification leads to higher activity, computational models could show the formation of a new favorable interaction, such as a hydrogen bond. The introduction of various substituents at the 2-, 6-, and 9-positions of the purine nucleus can lead to a degree of selectivity mdpi.comnih.gov.
Biological Activity and Mechanistic Studies Exclusively in Vitro and Mechanistic
Interactions with Biological Macromolecules and Cellular Pathways
The purine (B94841) scaffold is a fundamental component of nucleic acids and various coenzymes, making purine derivatives prime candidates for interacting with a wide array of biological macromolecules. Mechanistic studies have explored how compounds like 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine interfere with cellular machinery at a molecular level.
Purine analogues are well-known for their ability to inhibit various enzymes crucial for cellular function and proliferation. While direct studies on this compound are specific, research on structurally similar compounds provides significant insight into its potential enzymatic targets.
Polymerases: The mechanism of action for some closely related purine derivatives involves the inhibition of DNA and RNA synthesis. These compounds can target essential enzymes such as DNA polymerase and RNA polymerase, thereby disrupting the replication and transcription processes necessary for cell survival and division.
Metabolic Enzymes: Certain purine nucleoside dialdehydes have been shown to function by inhibiting ribonucleoside diphosphate reductase. nih.gov This enzyme is responsible for the rate-limiting step in the biosynthesis of deoxyribonucleotides, the building blocks of DNA. nih.gov Its inhibition leads to a depletion of the deoxyribonucleotide pool, ultimately halting DNA synthesis.
Kinases: The purine structure serves as a scaffold for developing kinase inhibitors. For instance, the related compound 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is used as a precursor for synthesizing kinase inhibitors like duvelisib. This suggests that modifications of the 6-chloro-purine core can yield potent modulators of kinase activity, which are central to cellular signaling pathways.
Tubulin Polymerization: Some novel 9H-purine derivatives have been identified as potential inhibitors of tubulin polymerization. nih.gov By disrupting the dynamics of microtubule formation, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.gov
Purine derivatives can interact with various cellular receptors, modulating their activity and downstream signaling.
Purinergic Receptors: The broader class of purine compounds is known to modulate purinergic receptors (P1, P2X, P2Y), which are involved in a multitude of physiological processes. nih.gov Activation of adenosine receptors (P1) generally suppresses pain and inflammatory responses, while activation of P2 receptors by nucleotides like ATP can be proinflammatory. nih.gov Antagonists for specific purine receptors, such as A2A, P2X3, P2X4, P2X7, and P2Y12, are considered promising for therapeutic development. nih.gov
Cytokinin Receptors: A study involving 6-benzylamino-9-tetrahydrofuran-2-ylpurine derivatives examined their interaction with plant cytokinin receptors CRE1/AHK4 and AHK3. nih.gov It was found that while the parent compound without the tetrahydrofuran (B95107) group showed high affinity, the derivatives with the N(9)-tetrahydrofuran-2-yl substitution were perceived less effectively by these receptors. nih.gov This indicates that the tetrahydrofuran moiety significantly influences receptor interaction and biological perception.
A primary mechanism for the biological activity of many purine analogues is their direct interference with nucleic acid processes.
Inhibition of Synthesis: Certain 6-chloro-purine derivatives are understood to function by inhibiting the synthesis of both DNA and RNA. This action is often achieved through their incorporation into the growing nucleic acid chains, which subsequently terminates the elongation process or through the inhibition of enzymes like polymerases.
Direct Interaction: Studies on 6-substituted 9-beta-d-ribofuranosyl purine analogues have demonstrated their ability to interact directly with DNA and RNA in solution. nih.gov Circular dichroism and thermal melting studies indicated that specific compounds could bind to single-stranded RNA and potentially interfere with the formation of RNA duplexes, highlighting a direct impact on nucleic acid structure and function. nih.gov
By interacting with enzymes and receptors, this compound and its analogues can mechanistically modulate key cellular signaling pathways.
Cell Cycle Arrest: As noted, purine derivatives that inhibit tubulin polymerization can induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov This disruption of the cell cycle is a common mechanism for antiproliferative agents.
Apoptosis Induction: The culmination of insults from enzyme inhibition, cell cycle arrest, or disruption of nucleic acid synthesis often leads to programmed cell death, or apoptosis. nih.gov For example, bozepinib, a complex 2,6-dichloro-purine derivative, has been shown to induce apoptosis in breast cancer cells. researchgate.net
Purinergic Signaling Modulation: By acting on purinergic receptors, these compounds can influence signaling cascades that control inflammation, neurotransmission, and cell death. nih.gov For instance, antagonists of the A2A adenosine receptor can block its signaling pathway, which has been explored as a therapeutic strategy in oncology. tuni.fi
Antiproliferative Activity in In Vitro Cell Culture Models
The potential of this compound and related compounds as anticancer agents has been evaluated through in vitro studies using various human cancer cell lines.
Derivatives of the purine scaffold have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell models. The activity is often dependent on the specific substitutions on the purine ring.
Leukemia Cells: Sixteen different purine nucleoside dialdehydes were tested for antiproliferative activity against murine leukemia L1210 cells, with the most potent agent showing an IC50 of 1.0 ± 0.2 microM. nih.gov
Cervical and Promyelocytic Leukemia Cells: A 6-substituted 9-beta-d-ribofuranosyl purine analogue demonstrated significant growth inhibition of 70.21% in HeLa (cervical cancer) cells and 70.85% in HL-60 (promyelocytic leukemia) cells at a concentration of 10 microM. nih.gov
Breast and Colon Cancer Cells: Various purine derivatives have shown potent activity against MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines. researchgate.netnih.gov One study reported that ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate was a potent cytotoxic agent against both cell lines, exhibiting single-digit micromolar IC50 values. nih.gov Another study on 6,8,9-trisubstituted purine analogues found that certain compounds exhibited lower IC50 values against MCF7 and HCT116 cells than the clinically used drug 5-Fluorouracil. nih.gov
Liver Cancer Cells: In a study of novel 6,8,9-trisubstituted purine analogues, two compounds in particular displayed notable cytotoxic activity against Huh7 (human liver cancer) cells. nih.gov Compound 6 in the study showed an IC50 value of 14.2 µM, which was superior to both 5-Fluorouracil (30.6 µM) and Fludarabine (28.4 µM). nih.gov
The table below summarizes the reported in vitro antiproliferative activities of various purine derivatives structurally related to this compound.
| Cell Line | Compound Class/Specific Compound | Observed Activity | Reference |
| L-1210 (Murine Leukemia) | Lipophilic nucleoside dialdehyde from N6-benzyladenosine | IC50: 1.0 ± 0.2 µM | nih.gov |
| HeLa (Cervical Cancer) | 6-substituted 9-beta-d-ribofuranosyl purine analogue | 70.21% growth inhibition at 10 µM | nih.gov |
| MCF-7 (Breast Cancer) | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | Single-digit micromolar IC50 | nih.gov |
| MCF-7 (Breast Cancer) | 6-(4-methylphenyl substituted piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | IC50: 18.3 µM | nih.gov |
| HCT-116 (Colon Cancer) | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | Single-digit micromolar IC50 | nih.gov |
| HCT-116 (Colon Cancer) | 6-(4-methylphenyl substituted piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | IC50: 16.7 µM | nih.gov |
| Huh7 (Liver Cancer) | 6-(4-methylphenyl substituted piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine | IC50: 14.2 µM | nih.gov |
Antimicrobial Activity in In Vitro Assays
There is no available data on the antimicrobial activity of this compound from in vitro assays.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
No studies were found that determined the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains. While some sulfonamide and carbamate derivatives of 6-chloropurine (B14466) have demonstrated antimicrobial activity, this data does not extend to the tetrahydrofuran-2-yl substituted version.
Antifungal Activity Assessments
There is a lack of information regarding the antifungal activity of this compound.
Antimycobacterial Activity and Target Identification (e.g., DprE1)
No research has been published on the antimycobacterial properties of this compound or its potential to target enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
Antiviral Activity and Mechanism of Action (Exclusively In Vitro, e.g., viral replication inhibition, enzyme targeting)
Specific in vitro studies on the antiviral activity and mechanism of action of this compound are not present in the available literature. While purine analogues are a known class of antiviral compounds, the antiviral potential of this specific molecule has not been reported.
Cytokinin Activity in Plant Bioassays (if applicable to N9-substituted purines)
The cytokinin activity of this compound itself has not been assessed in plant bioassays. This compound has been utilized as an intermediate in the synthesis of N9-tetrahydrofuran-2-yl substituted 6-benzylaminopurine derivatives. researchgate.net These resulting derivatives have been tested for their cytokinin activity in various bioassays, including tobacco callus, wheat leaf senescence, and Amaranthus bioassays. researchgate.net It has been noted that N9-tetrahydropyranyl and N9-tetrahydrofuranyl substitutions on certain aromatic cytokinins can lead to enhanced acropetal transport and may exhibit weak anticytokinin activity. nih.gov However, these findings are related to the derivatives and not the 6-chloro precursor.
Applications As Synthetic Intermediates and Research Probes
Precursor for the Synthesis of Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov These molecules mimic the structure of natural nucleosides and can interfere with the replication of viral genetic material or the proliferation of cancer cells. The compound 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine, by its structural design, is an ideal precursor for the synthesis of a variety of nucleoside analogues.
The chlorine atom at the C6 position is a key reactive handle. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse range of 6-substituted purine (B94841) derivatives. This reactivity allows for the systematic modification of the purine base, a common strategy in the development of new therapeutic agents. For instance, the substitution with different amines can lead to the formation of adenosine analogues, a class of compounds known for their diverse biological activities.
While specific studies detailing the use of this compound as a direct precursor are not extensively documented in publicly available literature, the synthetic strategies employed for closely related 6-chloropurine (B14466) ribonucleosides provide a clear blueprint for its potential applications. These established methods include:
Nucleophilic Aromatic Substitution (SNAr): This is the most common method for modifying the 6-position of the purine ring. A wide array of nucleophiles can be employed to introduce diverse functionalities.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki and Buchwald-Hartwig couplings, can be utilized to form carbon-carbon and carbon-nitrogen bonds at the C6 position, further expanding the chemical space of accessible nucleoside analogues. nih.gov
The tetrahydrofuran (B95107) moiety, while a simple mimic of the natural ribose sugar, can play a crucial role in the biological activity of the resulting nucleoside analogues. It can influence the molecule's conformation and its ability to be recognized and processed by cellular enzymes, such as kinases that are necessary for the activation of many nucleoside prodrugs.
Table 1: Representative Nucleoside Analogues Synthesized from 6-Chloropurine Precursors
| Precursor Compound | Reagents and Conditions | Resulting Nucleoside Analogue Class | Potential Therapeutic Area |
| 6-chloropurine ribonucleoside | Various amines, solvent, heat | 6-amino-purine ribonucleosides (Adenosine analogues) | Antiviral, Anticancer |
| 6-chloropurine ribonucleoside | Thiourea, ethanol (B145695), reflux | 6-thio-purine ribonucleosides | Immunosuppressive, Anticancer |
| 6-chloropurine ribonucleoside | Arylboronic acids, Pd catalyst, base | 6-aryl-purine ribonucleosides | Anticancer, Anti-inflammatory |
Building Block for Chemically Diverse Purine Libraries
The principles of combinatorial chemistry and high-throughput screening have revolutionized drug discovery. The synthesis of large, chemically diverse libraries of compounds is a key strategy for identifying new drug leads. The compound this compound is an excellent starting material for the construction of such purine-based libraries. nih.gov
The reactivity of the C6-chloro group allows for the parallel synthesis of a multitude of derivatives. By reacting the parent compound with a collection of different amines, thiols, or other nucleophiles in a multi-well format, a library of unique 6-substituted purine analogues can be rapidly generated. This approach enables the exploration of a vast chemical space around the purine scaffold, increasing the probability of discovering compounds with desired biological activities.
Furthermore, the purine ring itself can be further modified. For instance, the C2 and C8 positions can also be functionalized, although typically requiring different synthetic strategies. This multi-point diversity allows for the creation of highly complex and varied purine libraries. The tetrahydrofuran group at N9 provides a constant feature across the library, allowing for the systematic evaluation of the effect of substitutions at other positions on biological activity.
Libraries of 2,6,9-trisubstituted purines have been successfully synthesized and screened for various biological targets, leading to the discovery of potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs). nih.gov While direct examples using this compound are not prominent in the literature, the established methodologies strongly support its utility as a foundational building block for such endeavors.
Table 2: Key Reactions for Generating Purine Library Diversity from 6-Chloropurine Scaffolds
| Reaction Type | Position on Purine Ring | Reagents | Outcome |
| Nucleophilic Aromatic Substitution | C6 | Amines, Thiols, Alcohols | Introduction of a wide variety of substituents |
| Suzuki Coupling | C6 | Aryl/heteroaryl boronic acids, Pd catalyst | Formation of C-C bonds, introduction of aryl groups |
| Buchwald-Hartwig Amination | C6 | Amines, Pd catalyst | Formation of C-N bonds |
| Sonogashira Coupling | C6 | Terminal alkynes, Pd/Cu catalyst | Formation of C-C triple bonds |
Design and Development of Target-Specific Chemical Probes
Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or a receptor. They are invaluable tools for studying the function of these targets in biological systems and for validating them as potential drug targets. The purine scaffold of this compound is a common feature in the active sites of many enzymes, particularly kinases, making it an excellent starting point for the design of target-specific probes.
Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, adenosine triphosphate (ATP). The purine core of this compound can serve as a scaffold to mimic the adenine base of ATP.
By systematically modifying the 6-position of the purine ring, researchers can design molecules that selectively bind to the ATP-binding pocket of a specific kinase. The tetrahydrofuran moiety can also be modified to optimize interactions with the ribose-binding pocket of the enzyme. This structure-activity relationship (SAR) driven approach allows for the development of highly potent and selective chemical probes.
While specific probes derived directly from this compound are not widely reported, the general strategy is well-established. For example, libraries of 2,6,9-trisubstituted purines have been instrumental in the development of potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov These inhibitors have been used as chemical probes to elucidate the role of CDKs in the cell cycle and have also entered clinical development as potential anticancer drugs.
The development of such probes often involves an iterative process of chemical synthesis, biological testing, and computational modeling to optimize the inhibitor's affinity and selectivity for the target protein. The versatility of this compound as a synthetic intermediate makes it a valuable tool in this process.
Future Research Directions
Exploration of Novel Derivatization Strategies for Enhanced Biological Profiles
The structural framework of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine offers multiple sites for chemical modification, providing a fertile ground for the development of novel analogs with improved biological activities. The chlorine atom at the C6 position of the purine (B94841) ring is a key reactive site, readily displaced by various nucleophiles. Future derivatization strategies will likely focus on introducing a diverse range of substituents at this position to modulate the compound's biological profile. For instance, reactions with various amines can yield a library of 6-aminopurine derivatives. researchgate.net Studies on related compounds have shown that introducing substituted benzylamines at the C6 position can lead to derivatives with significant cytokinin activity. researchgate.netnih.gov
Further exploration could involve:
Substitution at C2 and C8: Introducing modifications at the C2 and C8 positions of the purine ring to explore structure-activity relationships (SAR).
Molecular Hybridization: Incorporating other pharmacologically active moieties into the structure. For example, the addition of an adamantane (B196018) unit has been shown to improve the pharmacokinetic properties of parent molecules by increasing lipophilicity. researchgate.net
Modifications of the Tetrahydrofuran (B95107) Ring: Altering the tetrahydrofuran (THF) moiety, which is known to be a protective group, could also influence biological activity and stability. researchgate.net
These strategies aim to create a diverse chemical library for screening against various biological targets, potentially leading to compounds with enhanced efficacy and selectivity for applications ranging from antiviral to anticancer research. mdpi.comnih.gov
Advanced Mechanistic Elucidation of In Vitro Biological Activities
Understanding the precise mechanism of action is crucial for the rational design of more effective therapeutic agents. For derivatives of this compound, future research should employ advanced biochemical and molecular biology techniques to elucidate how these compounds exert their biological effects at a molecular level.
Key areas for investigation include:
Target Identification and Validation: Identifying the specific cellular targets with which these compounds interact. Related purine analogs are known to interact with a range of biological molecules, including enzymes and nucleic acids. nih.govbiosynth.com For example, studies on 6-benzylamino-9-tetrahydrofuran-2-ylpurine derivatives involved assessing their interaction with cytokinin receptors like CRE1/AHK4 and AHK3. researchgate.netnih.gov
Enzyme Inhibition Assays: Screening derivatives against panels of relevant enzymes, such as kinases or cytokinin oxidase/dehydrogenase, to determine inhibitory activity and selectivity. nih.gov
Nucleic Acid Interaction Studies: Investigating the potential for these compounds to bind to or interfere with DNA and RNA, as has been observed with other 6-substituted purine analogues. nih.govbiosynth.com
By clarifying the molecular pathways and interactions, researchers can better understand the compound's potential and limitations, guiding further derivatization efforts.
Integration of High-Throughput Screening and Computational Methods for Analog Discovery
To accelerate the discovery of lead compounds, modern drug development integrates high-throughput screening (HTS) with computational modeling. nih.gov This synergy allows for the rapid evaluation of vast chemical libraries and the de novo design of novel molecules with desired properties. nih.gov
Future research on this compound should leverage these technologies:
High-Throughput Screening (HTS): Utilizing automated HTS platforms to screen libraries of derivatives against specific biological targets, such as enzymes or cell lines, to quickly identify "hit" compounds. stanford.edu
Computational Screening: Employing high-throughput computational screening (HTCS) to virtually screen millions of compounds for potential biological activity. nih.gov This reduces the time and cost associated with traditional experimental approaches. nih.gov
Structure-Based Drug Design: Using the three-dimensional structure of target proteins to guide the design of new analogs. Techniques like molecular docking can predict the binding affinity and orientation of derivatives within a target's active site. nih.gov
Pharmacophore Modeling and QSAR: Developing quantitative structure-activity relationship (QSAR) models and pharmacophore maps to identify the key chemical features required for biological activity, which can then be used to design more potent analogs. nih.gov
This integrated approach promises to streamline the discovery process, enabling a more efficient exploration of the chemical space around the this compound scaffold.
Investigations into Stereochemical Effects on Biological Interactions
The tetrahydrofuran-2-yl group attached at the N9 position of the purine ring contains a chiral center at the C2 carbon. This means that this compound exists as a mixture of two enantiomers (R and S). Stereochemistry often plays a critical role in the biological activity of chiral molecules, as biological targets like enzymes and receptors are themselves chiral and may interact differently with each enantiomer.
Future research should therefore focus on:
Chiral Separation: Developing methods to separate the racemic mixture of this compound into its individual enantiomers.
Stereospecific Synthesis: Designing synthetic routes that produce only one of the desired enantiomers.
Comparative Biological Evaluation: Assessing the in vitro biological activity of each isolated enantiomer separately. This will determine if one form is more active, less active, or has a different biological profile than the other.
Understanding the stereochemical requirements for biological interaction is a critical step in optimizing the compound for potential therapeutic use, as it may lead to the development of a more potent and selective single-enantiomer drug.
Development of Selective Analytical Methods for Research Quantitation
The advancement of research on this compound and its derivatives necessitates the development of robust and selective analytical methods for their accurate quantitation in various matrices. While techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used for characterization and purity assessment, quantitative assays are essential for detailed biological studies. researchgate.netmdpi.com
Future directions in this area include:
Validated HPLC Methods: Developing and validating quantitative HPLC assays, likely with UV detection, for the precise measurement of the parent compound and its key derivatives in research samples.
LC-MS/MS Assays: Creating highly sensitive and selective Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods. These would be crucial for quantifying low concentrations of the compounds and their potential metabolites in complex biological matrices during in vitro metabolism and cellular uptake studies.
Reference Standards: Synthesizing and characterizing high-purity reference standards for this compound and its principal derivatives to ensure the accuracy and reproducibility of quantitative measurements.
The availability of such validated analytical methods is fundamental for supporting advanced preclinical research, including pharmacokinetic and metabolic profiling of promising new analogs.
Q & A
Q. What are the standard synthetic routes for 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 6-chloropurine with tetrahydrofuran derivatives under controlled conditions. For example:
- GP1 Protocol : A mixture of 6-chloropurine and tetrahydrofuran-2-yl precursors in acetonitrile under reflux yields the target compound .
- Cross-Coupling : Suzuki-Miyaura coupling using Pd(Ph₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as a solvent at reflux for 12 hours achieves substitution at the purine 9-position .
- Acid-Catalyzed Reactions : CF₃COOH in ethanol facilitates the reaction between 6-chloropurine and dihydro-2H-pyrane, followed by neutralization with NH₄OH .
Key Optimization Factors :
Q. How is the purity and structure of this compound validated in synthetic workflows?
Post-synthesis characterization involves:
- NMR Spectroscopy : and NMR (e.g., δ values for purine protons and tetrahydrofuran substituents) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₉H₁₀ClN₅O: 239.06 g/mol) .
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .
- Chromatography : Silica gel column purification with EtOAc/hexane gradients (1:3 to 1:6) removes byproducts .
Advanced Research Questions
Q. What strategies optimize reaction yields for N9-substituted purine derivatives?
Yield optimization hinges on:
- Substituent Reactivity : Electron-withdrawing groups (e.g., Cl at C6) enhance nucleophilic substitution at N9 by stabilizing transition states .
- Protecting Groups : Tetrahydropyranyl (THP) or tetrahydrofuran-2-yl groups improve solubility and reduce side reactions during coupling .
- Catalyst Screening : Pd(0) catalysts outperform Pd(II) in cross-coupling reactions (e.g., 30–50% yield vs. <10%) .
Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(Ph₃)₄, toluene, 12 h | 45 | 98 |
| THF, CF₃COOH, 24 h | 38 | 95 |
Q. How does structural modification at N9 influence biological activity?
The tetrahydrofuran-2-yl group at N9 enhances metabolic stability and binding affinity in enzyme inhibition assays:
- Antisenescence Activity : Derivatives like 6-furfurylamino-9-(tetrahydrofuran-2-yl)purine show higher activity than BAP (a cytokinin) in wheat leaf senescence (WLS) assays .
- Phosphodiesterase (PDE) Inhibition : Substitution at N9 alters isoform selectivity (e.g., PDE4 IC₅₀ = 1.4 mM for 2-amino-6-chloro derivatives) .
SAR Insights :
- Hydrophobic Groups : Bulky substituents (e.g., benzyl) improve membrane permeability but reduce solubility.
- Electron-Deficient Moieties : Chlorine at C6 increases π-π stacking with enzyme active sites .
Q. What crystallographic techniques resolve structural ambiguities in purine derivatives?
Single-crystal X-ray diffraction is critical for:
- Conformational Analysis : The dihedral angle between purine and substituent planes (e.g., 63.87° for a benzylamino derivative) .
- Hydrogen Bonding : N–H⋯N interactions stabilize crystal packing (e.g., N6–H6⋯N7 distance = 2.89 Å) .
- Puckering Parameters : Cremer-Pople analysis quantifies ring distortions (e.g., tetrahydropyranyl chair conformation: Qₜ = 0.691 Å) .
Data Contradiction Analysis
Q. How do discrepancies in reported biological activities arise across studies?
Variations in assay conditions and substituent effects explain contradictions:
- Cell Line Specificity : Jurkat (IC₅₀ = 25 µM) vs. K562 (IC₅₀ = 30 µM) for apoptosis assays .
- Enzyme Isoforms : PDE2 vs. PDE4 inhibition varies with C2/C6 substituents (e.g., 2-Cl enhances PDE4 affinity 10-fold) .
- Metabolic Stability : Tetrahydrofuran-2-yl improves half-life in microsomal assays compared to THP derivatives .
Methodological Recommendations
Q. What protocols mitigate challenges in scaling up synthesis?
- Continuous Flow Systems : Precise control of temperature/pressure improves reproducibility for gram-scale production .
- Recrystallization : Ethanol or methanol yields high-purity crystals (>99%) suitable for biological testing .
- Parallel Synthesis : Automated platforms screen 10–20 derivatives simultaneously for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
